

# Astatine-211 for treating hematological malignancies

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## Compound of Interest

Compound Name: Anticancer agent 211

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An In-depth Technical Guide to Astatine-211 in the Treatment of Hematological Malignancies

## Executive Summary

Astatine-211 ( $^{211}\text{At}$ ) is an alpha-emitting radionuclide with properties that make it a highly promising candidate for Targeted Alpha Therapy (TAT), particularly for hematological malignancies. Its high linear energy transfer (LET) and short path length allow for potent and localized cytotoxicity to cancer cells while minimizing damage to surrounding healthy tissues.[1] [2] This technical guide provides a comprehensive overview of  $^{211}\text{At}$ , covering its production, radiolabeling chemistry, preclinical efficacy, and the current landscape of clinical trials for blood-borne cancers. It is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals.

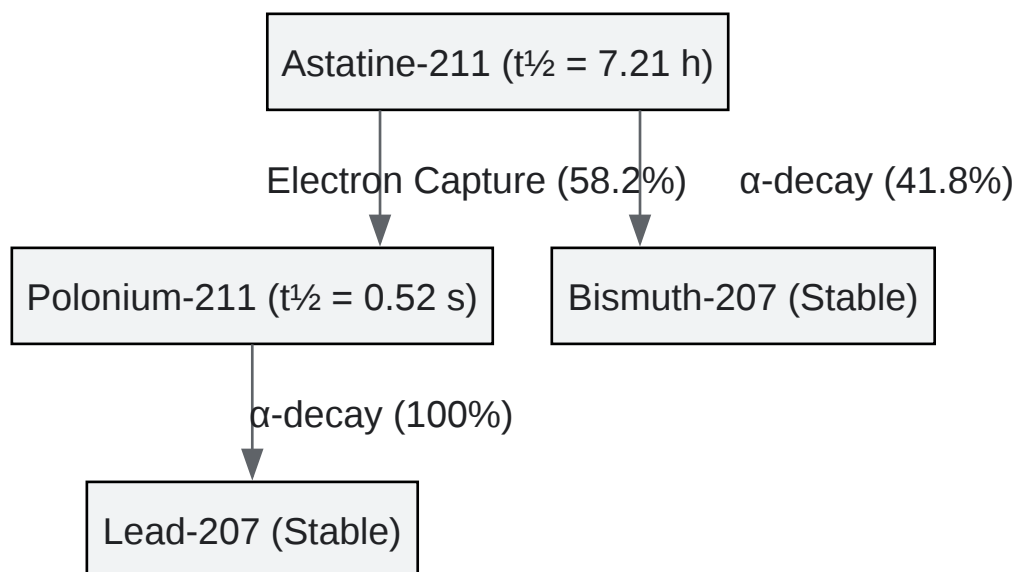
## Core Properties of Astatine-211

Astatine-211's therapeutic potential is rooted in its unique decay characteristics. Unlike beta emitters, which have a longer range and lower LET,  $^{211}\text{At}$  releases high-energy alpha particles that cause dense, localized ionization, leading to complex and difficult-to-repair DNA double-strand breaks in target cells.[3][4][5]

The key physical and nuclear properties of Astatine-211 are summarized below.

Property	Value	Reference(s)
Half-life	7.21 hours	[6][7]
Decay Mode	Branched: 41.8% Alpha decay, 58.2% Electron Capture (EC)	[8]
Alpha Particle Energy	5.87 MeV (from $^{211}\text{At}$ ), 7.45 MeV (from $^{211}\text{Po}$ )	[4]
Alpha Particle Range	55-70 $\mu\text{m}$ in tissue	[1][9]
Linear Energy Transfer (LET)	$\sim 100\text{-}120$ keV/ $\mu\text{m}$	[9][10]
Emitted X-rays for Imaging	$\sim 77\text{-}92$ keV (from Polonium daughter)	[11][12]

Astatine-211 undergoes a branched decay. A direct alpha emission leads to Bismuth-207. Alternatively, electron capture results in the formation of Polonium-211, which is extremely short-lived and immediately decays via alpha emission to stable Lead-207. This ensures that nearly one alpha particle is emitted per  $^{211}\text{At}$  decay, delivering a potent cytotoxic payload.[4][8]



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**Caption:** Decay pathway of Astatine-211.

## Production and Purification

The limited availability of  $^{211}\text{At}$  is a primary constraint on its widespread clinical use.<sup>[13]</sup> It is produced artificially in cyclotrons via the  $^{209}\text{Bi}(\alpha,2n)^{211}\text{At}$  nuclear reaction, which involves bombarding a natural bismuth target with alpha particles.<sup>[7][13][14]</sup>

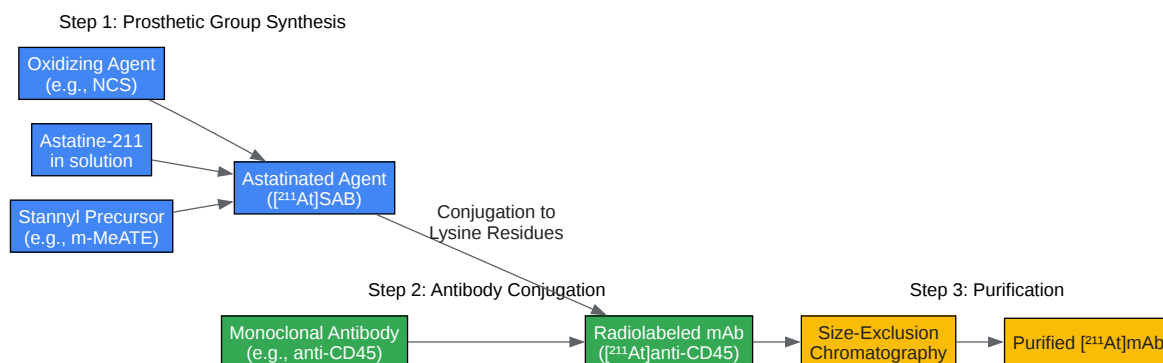
### Experimental Protocol: Cyclotron Production of $^{211}\text{At}$

- **Target Preparation:** A target of natural Bismuth-209 is prepared, often deposited on an aluminum backing.<sup>[14]</sup>
- **Irradiation:** The bismuth target is bombarded with an alpha particle beam. Optimal alpha particle energy is a subject of debate, but energies around 28-29 MeV are commonly used to maximize  $^{211}\text{At}$  yield while minimizing the production of the long-lived  $^{210}\text{At}$  isotope, which decays to the highly toxic  $^{210}\text{Po}$ .<sup>[13][15]</sup>
- **Production Yield:** Yields are typically reported in MBq/ $\mu\text{A}\cdot\text{h}$ . At Duke University Medical Center, a yield of  $41 \pm 7$  MBq/ $\mu\text{A}\cdot\text{h}$  has been reported, with production runs achieving up to 6.6 GBq after a 4-hour irradiation.<sup>[15]</sup>
- **Isolation:** Post-irradiation, the  $^{211}\text{At}$  must be separated from the bulk bismuth target. This is commonly achieved through dry distillation, where the target is heated, and the more volatile astatine is collected.<sup>[14][16]</sup> Automated systems using extraction chromatography are also being developed to streamline this process, reduce radiation exposure to personnel, and improve reproducibility.<sup>[6][17]</sup>

Parameter	Value / Condition	Reference(s)
Nuclear Reaction	$^{209}\text{Bi}(\alpha,2n)^{211}\text{At}$	[13][14]
Typical Alpha Beam Energy	28 - 29 MeV	[13][15]
Target Material	Natural Bismuth ( $^{209}\text{Bi}$ )	[7]
Purification Method	Dry Distillation or Extraction Chromatography	[6][14]
Reported Production Yield	$41 \pm 7$ MBq/ $\mu\text{A}\cdot\text{h}$	[15]
Max Reported Activity	6.6 - 9.3 GBq	[15]

## Radiolabeling of Targeting Vectors

As a halogen, astatine's chemistry is distinct from the radiometals used in other radiopharmaceuticals. Direct labeling of proteins is generally not feasible.[18] Therefore, conjugation to monoclonal antibodies (mAbs) or other targeting vectors requires the use of bifunctional coupling agents (prosthetic groups).[8][19]



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**Caption:** General workflow for indirect radiolabeling of antibodies with  $^{211}\text{At}$ .

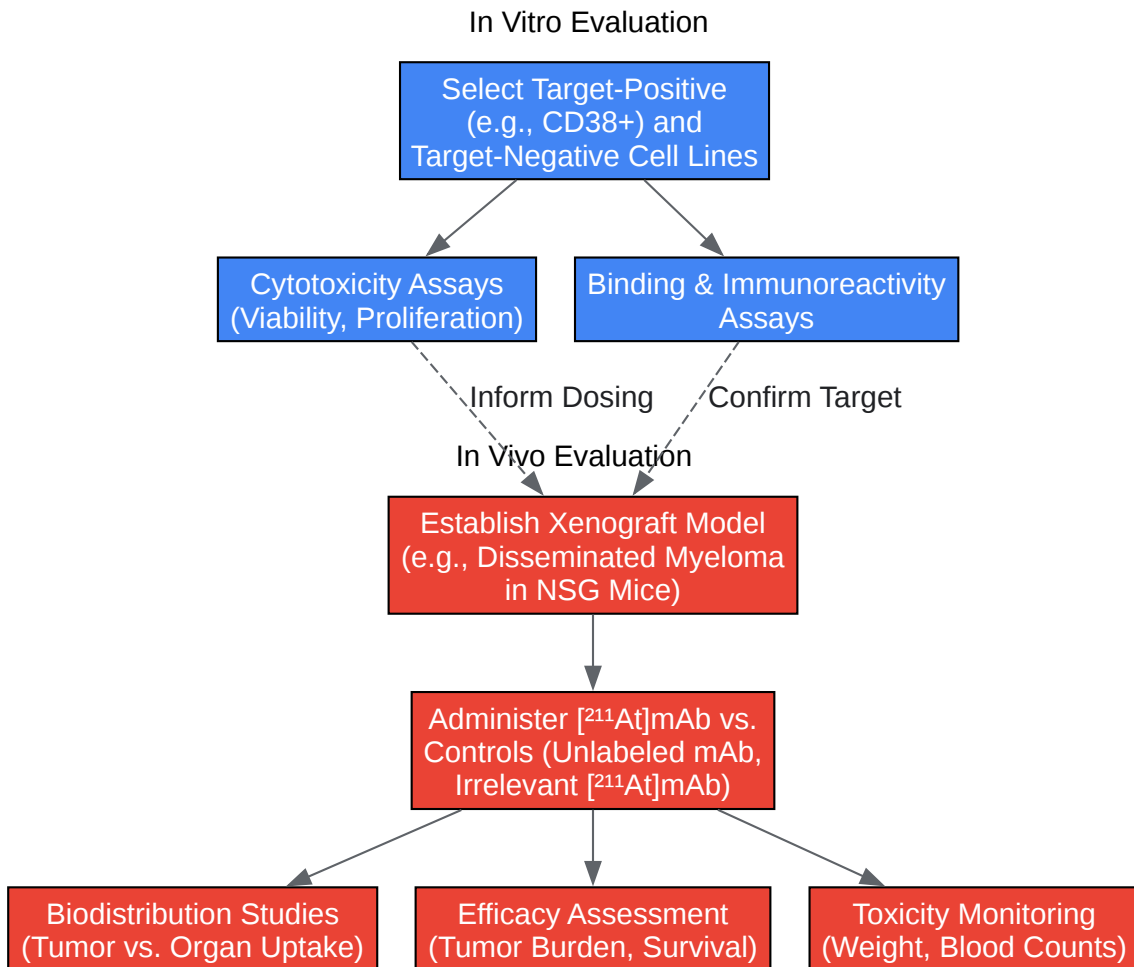
Experimental Protocol: Indirect Radiolabeling via N-succinimidyl 3- $^{211}\text{At}$ astatobenzoate ( $^{211}\text{At}$ ]SAB) This method utilizes the precursor N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE).[20]

- Astatodestannylation: The stannyl precursor (m-MeATE) is reacted with  $^{211}\text{At}$  in the presence of an oxidizing agent, such as N-chlorosuccinimide (NCS). The  $^{211}\text{At}$  electrophilically displaces the trimethylstannyl group to form the active intermediate, N-succinimidyl 3- $^{211}\text{At}$ astatobenzoate ( $^{211}\text{At}$ ]SAB).
- Conjugation: The resulting  $^{211}\text{At}$ ]SAB is added to a solution containing the monoclonal antibody (e.g., anti-CD38, anti-CD45). The succinimidyl ester group on  $^{211}\text{At}$ ]SAB reacts with primary amines (e.g., on lysine residues) on the antibody surface to form a stable amide bond.
- Purification: The final radiolabeled antibody is purified from unconjugated  $^{211}\text{At}$  and other reactants, typically using size-exclusion chromatography.
- Quality Control: The final product is assessed for radiochemical purity, specific activity, and immunoreactivity (the ability of the antibody to bind to its target antigen).

Other reagents, such as N-succinimidyl 4-(guanidinomethyl)-3- $^{211}\text{At}$ astatobenzoate ( $^{211}\text{At}$ ]SAGMB), have been developed to improve the intracellular trapping of radioactivity after the antibody-antigen complex is internalized by the cancer cell.[19][21]

## Preclinical Evidence in Hematological Malignancies

Numerous preclinical studies have demonstrated the potent, antigen-specific efficacy of  $^{211}\text{At}$ -labeled antibodies in various models of hematological cancers. These studies establish the proof-of-concept for clinical translation.



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**Caption:** Standard workflow for preclinical evaluation of <sup>211</sup>At-labeled antibodies.

Summary of Key Preclinical Findings

Target Antigen	Malignancy Model	Key Findings & Results	Reference(s)
CD38	Multiple Myeloma (Disseminated)	Single doses of 24-45 $\mu$ Ci of $^{211}\text{At}$ -anti-CD38 led to sustained remission and >150-day survival in 50-80% of mice.	[22][23]
CD45	Acute Myeloid Leukemia	$^{211}\text{At}$ -anti-CD45 RIT in combination with hematopoietic stem cell transplantation (HSCT) prolonged median survival in leukemic mice.	[19]
CD138	Multiple Myeloma (Syngeneic)	Treatment with $^{211}\text{At}$ -anti-mCD138 demonstrated feasibility and low toxicity, achieving survival rates at 150 days similar to those seen with $^{213}\text{Bi}$ -based therapies.	[24]
CD123	Acute Leukemia (MOLM-13)	A single dose of up to 40 $\mu$ Ci of $^{211}\text{At}$ -anti-CD123 significantly prolonged survival in a dose-dependent manner in mice with CD123+ leukemia.	[25]
CD20	B-cell Lymphoma	$^{211}\text{At}$ conjugated to an anti-CD20 antibody eradicated disseminated B-cell	[26]

lymphoma in a mouse  
model.

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#### Experimental Protocol: In Vitro Cytotoxicity Assay

- Cell Culture: Cancer cell lines (e.g., LLC, HeLa, AD293) are cultured under standard conditions.[5][27]
- Treatment: Cells are exposed to varying concentrations of free  $^{211}\text{At}$  or  $^{211}\text{At}$ -labeled agents.
- Incubation: Cells are incubated for a set period (e.g., 72 hours).
- Viability Assessment: Cell viability is measured using standard assays (e.g., MTT, CellTiter-Glo).
- Data Analysis: The half-maximal inhibitory concentration ( $\text{IC}_{50}$ ) is calculated. For free  $^{211}\text{At}$ ,  $\text{IC}_{50}$  values were reported to be between 0.125–0.25 MBq/mL for several cell lines after 72 hours.[5][27] Proliferation assays can also be used to show that  $^{211}\text{At}$  induces cell cycle arrest at specific concentrations.[27]

## Clinical Translation and Trials

The promising preclinical data have led to several early-phase clinical trials, primarily investigating  $^{211}\text{At}$ -radioimmunotherapy (RIT) as a conditioning agent prior to hematopoietic cell transplantation (HCT) for high-risk hematological malignancies.[7][18][28]

Summary of Clinical Trials with Astatine-211 As of late 2025, several key trials are ongoing or have been completed.



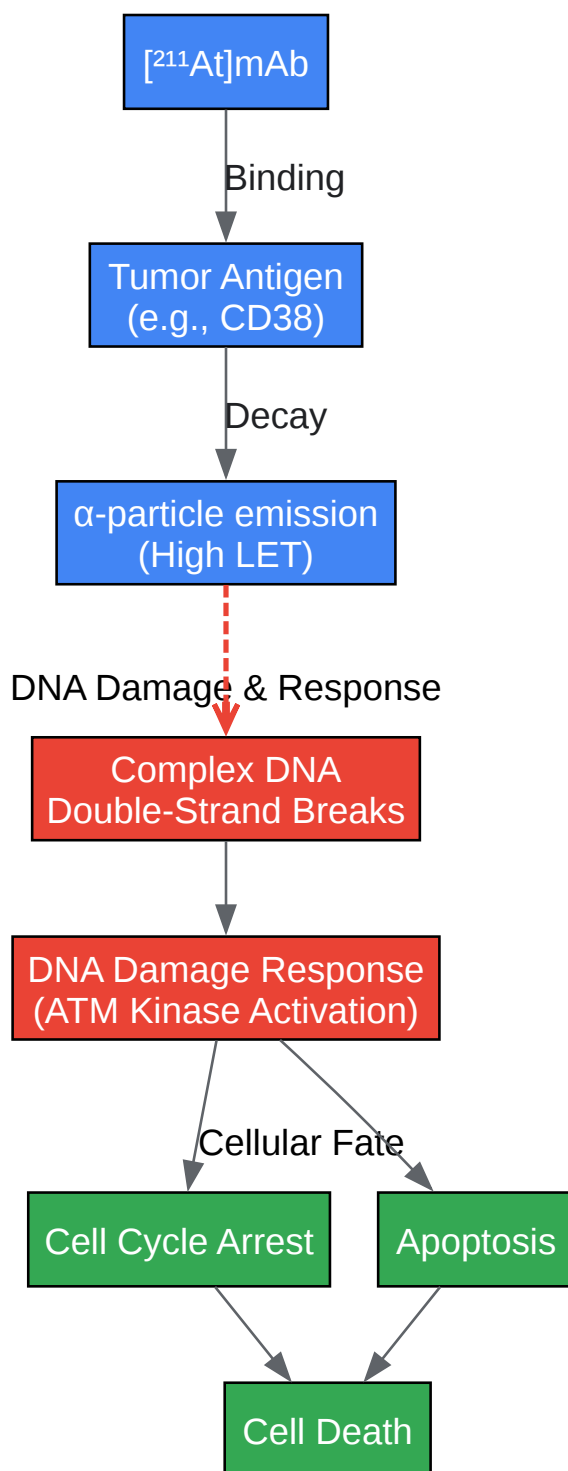
Trial Identifier	Condition(s)	Intervention	Phase	Location	Reference(s)
NCT03128034	Acute Myeloid Leukemia (AML), Myelodysplastic Syndrome (MDS)	<sup>211</sup> At-BC8-B10 (anti-CD45) + Fludarabine/TBI	I/II	Fred Hutchinson Cancer Center	[24]
NCT03670966	Multiple Myeloma	<sup>211</sup> At-DARA-B10 (anti-CD38) + Melphalan	I	Fred Hutchinson Cancer Center	[24]
NCT04083183	AML, Acute Lymphoblastic Leukemia (ALL)	<sup>211</sup> At-J15-B10 (anti-CD45) + HCT	I	Fred Hutchinson Cancer Center	[24]
Not specified	Differentiated Thyroid Cancer	[ <sup>211</sup> At]NaAt (Sodium Astatide)	I	Osaka University	[18]
Not specified	Malignant Pheochromocytoma	<sup>211</sup> At-MABG	I	Fukushima Medical University	[18]

The trials at the Fred Hutchinson Cancer Center represent a significant effort to integrate TAT into the curative-intent setting of HCT.[7][28] The goal is to enhance the myeloablative and anti-leukemic effect of the conditioning regimen, potentially allowing for reduced doses of total body irradiation (TBI) and its associated toxicities.[7] Early results from trials involving over 40 patients have been promising, with some patients remaining in remission for several years post-treatment.[7]

## Cellular Mechanism and Dosimetry

The high-LET alpha particles from  $^{211}\text{At}$  induce complex DNA double-strand breaks, which are difficult for cancer cells to repair. This potent damage triggers cell cycle arrest and apoptosis.[5] A single alpha particle traversal through a cell nucleus is often sufficient to be lethal.

## Cellular Targeting &amp; Radiation



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**Caption:** Cellular mechanism of action for  $^{211}\text{At}$ -targeted alpha therapy.

Dosimetry and Imaging: Accurate dosimetry—calculating the absorbed radiation dose to tumors and normal organs—is critical for optimizing therapy and minimizing toxicity. While challenging for alpha emitters due to their short range, dosimetry for  $^{211}\text{At}$  is feasible. The decay of  $^{211}\text{At}$  produces characteristic X-rays (77-92 keV) from its polonium daughter, which can be imaged using SPECT or specialized planar imaging systems.[11][12] This allows for in vivo quantification of the radiopharmaceutical's biodistribution, enabling the calculation of absorbed doses to different tissues.[11]

## Challenges and Future Directions

Despite its immense potential, the clinical development of  $^{211}\text{At}$ -based therapies faces several hurdles:

- **Supply Chain:** The short 7.2-hour half-life necessitates on-site or nearby cyclotron production and rapid radiolabeling, purification, and administration.[6][7] Expanding the network of cyclotrons capable of producing  $^{211}\text{At}$  is crucial for broader access.[24]
- **Radiochemistry:** While effective, current labeling methods can be improved. Dehalogenation in vivo can lead to off-target uptake in the stomach and lungs.[24] Developing more stable conjugation chemistries is an active area of research.[8]
- **Dosimetry Standards:** Standardized and validated methods for alpha-emitter dosimetry are still evolving but are essential for establishing clear dose-response and dose-toxicity relationships in clinical trials.[12]

The future of  $^{211}\text{At}$  in treating hematological malignancies is bright. Ongoing research is focused on optimizing production, developing next-generation targeting vectors (such as smaller antibody fragments or peptides), and expanding clinical trials to different patient populations and disease settings, including the treatment of minimal residual disease (MRD).[22][24]

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